REACTION_CXSMILES
|
FC(F)(F)[C:3]([N:5]([C:7]1[C:15]2[C:10](=[N:11][CH:12]=[CH:13][N:14]=2)[S:9][C:8]=1[C:16]([O-:18])=[O:17])C)=O.[OH-].[K+]>C1COCC1.C(O)C.O>[CH3:3][NH:5][C:7]1[C:15]2[C:10](=[N:11][CH:12]=[CH:13][N:14]=2)[S:9][C:8]=1[C:16]([OH:18])=[O:17] |f:1.2|
|
Name
|
7-(2,2,2-trifluoro-N-methylacetamido)thieno[2,3-b]pyrazine-6-carboxylate
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N(C)C1=C(SC2=NC=CN=C21)C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrated by evaporation (±10 mL), ice cold citric acid solution
|
Type
|
ADDITION
|
Details
|
was added (200 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(SC2=NC=CN=C21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |